molecular formula C13H22N2O2 B8550642 5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine

5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine

Cat. No.: B8550642
M. Wt: 238.33 g/mol
InChI Key: VPQXDMHYNXJETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is an organic compound with the molecular formula C12H20N2O2. It is a versatile chemical used in various scientific research fields due to its unique structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine typically involves the reaction of 2-methoxyaniline with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

5-[2-(diethylamino)ethoxy]-2-methoxyaniline

InChI

InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-11-6-7-13(16-3)12(14)10-11/h6-7,10H,4-5,8-9,14H2,1-3H3

InChI Key

VPQXDMHYNXJETI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC(=C(C=C1)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-diethyl-2-(4-methoxy-3-nitrophenoxy)ethylamine (0.29 g, 1.1 mmol) was hydrogenated over Pd (5% on C, 50% wet, 0.12 g) in ethanol (5 ml) for 16 hours. The catalyst was filtered off and the solvent removed under reduced pressure to afford the title compound as a red oil. MS (m/z)=239(M+H+); Calc'd for C13H22N2O2=238.33.
Name
N,N-diethyl-2-(4-methoxy-3-nitrophenoxy)ethylamine
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One

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